molecular formula C9H16O3 B12441442 Methyl 3-cyclopentyl-3-hydroxypropanoate

Methyl 3-cyclopentyl-3-hydroxypropanoate

Cat. No.: B12441442
M. Wt: 172.22 g/mol
InChI Key: ZXWUKWUWUHIFKH-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-3-hydroxypropanoate is a methyl ester characterized by a cyclopentyl substituent and a hydroxyl group at the β-position of the propanoate backbone. The hydroxyl group distinguishes it from amino- or sulfonyl-substituted analogs, likely influencing solubility, reactivity, and applications in organic synthesis or pharmaceuticals.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-cyclopentyl-3-hydroxypropanoate

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3

InChI Key

ZXWUKWUWUHIFKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopentyl-3-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-cyclopentyl-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of methyl 3-cyclopentyl-3-oxopropanoate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the keto group to a hydroxy group, yielding the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding keto ester in the presence of a suitable catalyst, such as palladium on carbon, can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopentyl-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Methyl 3-cyclopentyl-3-oxopropanoate.

    Reduction: 3-cyclopentyl-3-hydroxypropanol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl 3-cyclopentyl-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and reduction.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyclopentyl-3-hydroxypropanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl esters with diverse substituents, highlighting differences in molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Cyclopentyl, amino group Pharmaceutical intermediate; safety data emphasizes first-aid measures for exposure
Methyl 3-amino-3-cyclobutylpropanoate Not provided Not provided Cyclobutyl, amino group Structural analog in heterocyclic synthesis; limited data on specific applications
Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride C₁₀H₁₄ClNO₂ 215.68 (free base: 179.22) Phenyl, amino group Key chiral intermediate in drug synthesis (e.g., protease inhibitors)
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 Ethyl ester, sulfonyl group Intermediate in fine chemical production; sulfonyl group enhances electrophilicity
Methyl 3-(chlorosulfonyl)propanoate C₄H₇ClO₄S 186.61 Chlorosulfonyl group Reactive intermediate in sulfonation reactions; hazardous handling precautions required

Key Observations:

Functional Group Impact: The hydroxyl group in Methyl 3-cyclopentyl-3-hydroxypropanoate likely increases polarity and hydrogen-bonding capacity compared to amino (e.g., ) or sulfonyl (e.g., ) analogs. This could enhance solubility in polar solvents but reduce stability under acidic conditions. Amino-substituted analogs () are often utilized in pharmaceuticals due to their bioactivity, whereas sulfonyl derivatives () are reactive intermediates.

Aromatic substituents (e.g., phenyl in ) may enhance π-π interactions in drug-receptor binding, unlike aliphatic cyclopentyl groups.

Safety and Handling: Amino- and sulfonyl-containing analogs () require stringent safety protocols (e.g., ventilation, protective equipment) due to respiratory and dermal hazards. The hydroxyl group in the target compound may pose fewer acute risks but could necessitate stabilization against oxidation.

Research Findings and Limitations

  • Synthetic Routes: While direct data on this compound is absent, methods for analogous esters (e.g., cyclization of hydroxy acids or esterification of propanoic acid derivatives ) may apply.
  • Thermodynamic Properties : Methyl esters generally exhibit lower boiling points than ethyl analogs (e.g., ), but the hydroxyl group may increase melting points via intermolecular hydrogen bonding.
  • Gaps in Evidence : The absence of specific data on the target compound necessitates extrapolation from structural analogs. Further experimental studies are required to confirm reactivity, stability, and biological activity.

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